

# Genotoxicity of Tricyclodecenyl Propionate: A Technical Review

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## Compound of Interest

Compound Name: *Tricyclodecenyl propionate*

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This technical guide provides an in-depth overview of the available genotoxicity data for the fragrance ingredient **Tricyclodecenyl propionate** (CAS No. 17511-60-3). The information presented is primarily derived from the fragrance ingredient safety assessment conducted by the Research Institute for Fragrance Materials (RIFM).

Based on the available data, **Tricyclodecenyl propionate** is not considered to possess genotoxic potential.<sup>[1]</sup> This conclusion is supported by a bacterial reverse mutation assay and read-across data from an in vitro chromosome aberration assay.

## Summary of Genotoxicity Data

The genotoxic profile of **Tricyclodecenyl propionate** has been evaluated through key in vitro assays. The following tables summarize the available data.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for **Tricyclodecenyl Propionate**

Test System	Strains Tested	Concentration Range	Metabolic Activation (S9)	Result	Reference
Salmonella typhimurium	TA97a, TA98, TA100, TA1535, TA102	Up to 1600 µg/plate	With and without	No increase in the mean number of revertant colonies was observed. <a href="#">[1]</a>	RIFM, 2000b <a href="#">[1]</a>

Table 2: In Vitro Chromosome Aberration Assay Data (Read-Across)

Test Substance	Test System	Concentration Range	Metabolic Activation (S9)	Result	Reference
Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester (CAS No. 113889-23-9)	Not specified in summary	Not specified in summary	Not specified in summary	Considered to be non-clastogenic. <a href="#">[1]</a>	RIFM, 2002b <a href="#">[1]</a>

## Experimental Protocols

Detailed experimental protocols for the key genotoxicity assays are outlined below, based on the Organisation for Economic Co-operation and Development (OECD) guidelines, which were followed in the reported studies.[\[1\]](#)

## Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The bacterial reverse mutation assay, or Ames test, is widely used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Methodology:

- Strain Selection: Several strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537, and TA102) are used to detect different types of mutations.
- Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance. The highest concentration should show some evidence of toxicity.
- Metabolic Activation: The assay is conducted both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with enzyme-inducing agents like Aroclor 1254. This is to mimic mammalian metabolism.
- Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative (solvent) controls, in the presence or absence of the S9 mix.
- Plating and Incubation: The treated bacterial cultures are plated on minimal glucose agar plates, which lack histidine. The plates are then incubated for 48-72 hours at 37°C.
- Scoring: Only bacteria that have undergone a reverse mutation to synthesize their own histidine will grow and form visible colonies. The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

## In Vitro Mammalian Chromosomal Aberration Test - OECD 473

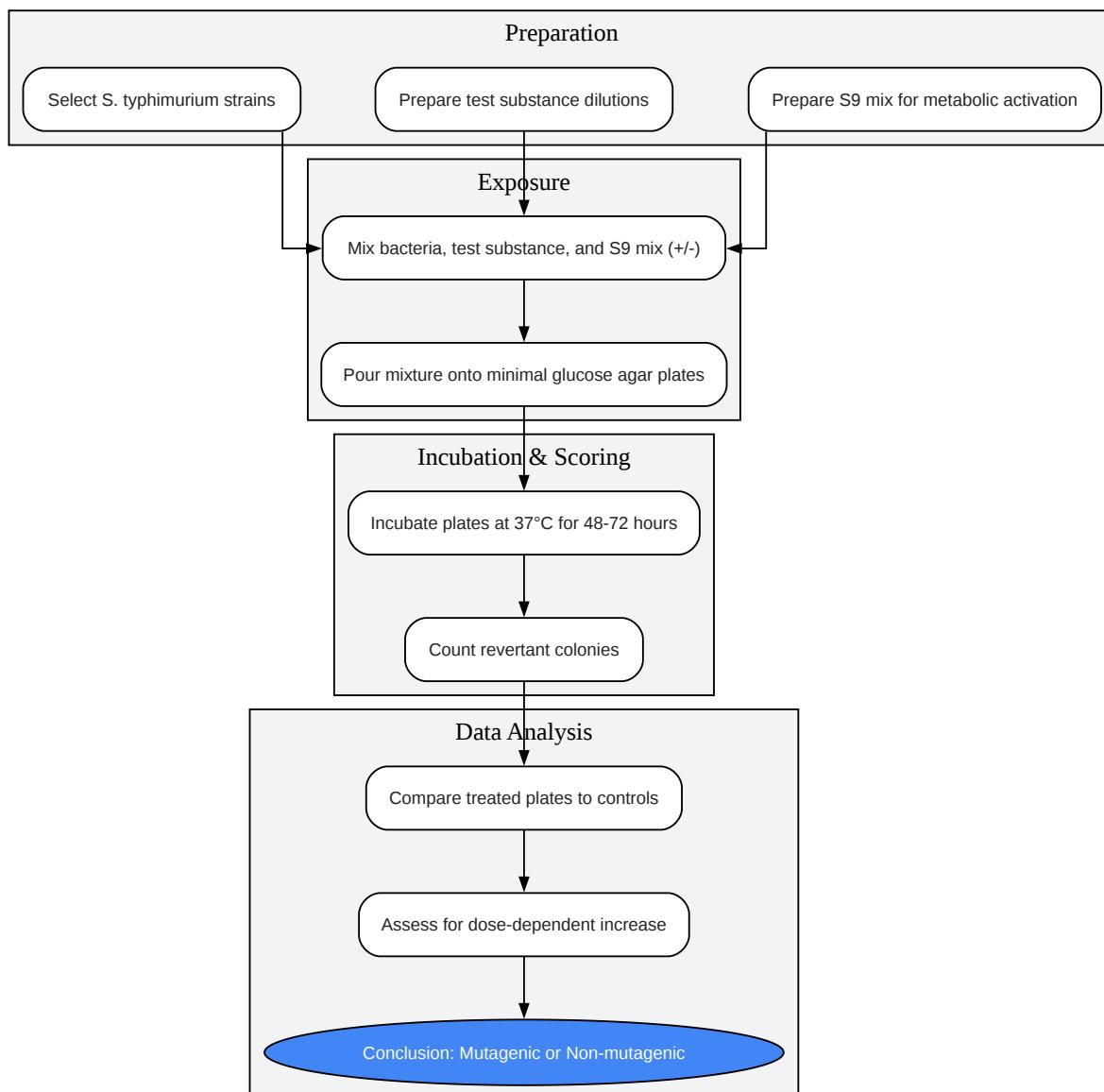
The in vitro chromosomal aberration test is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.

Methodology:

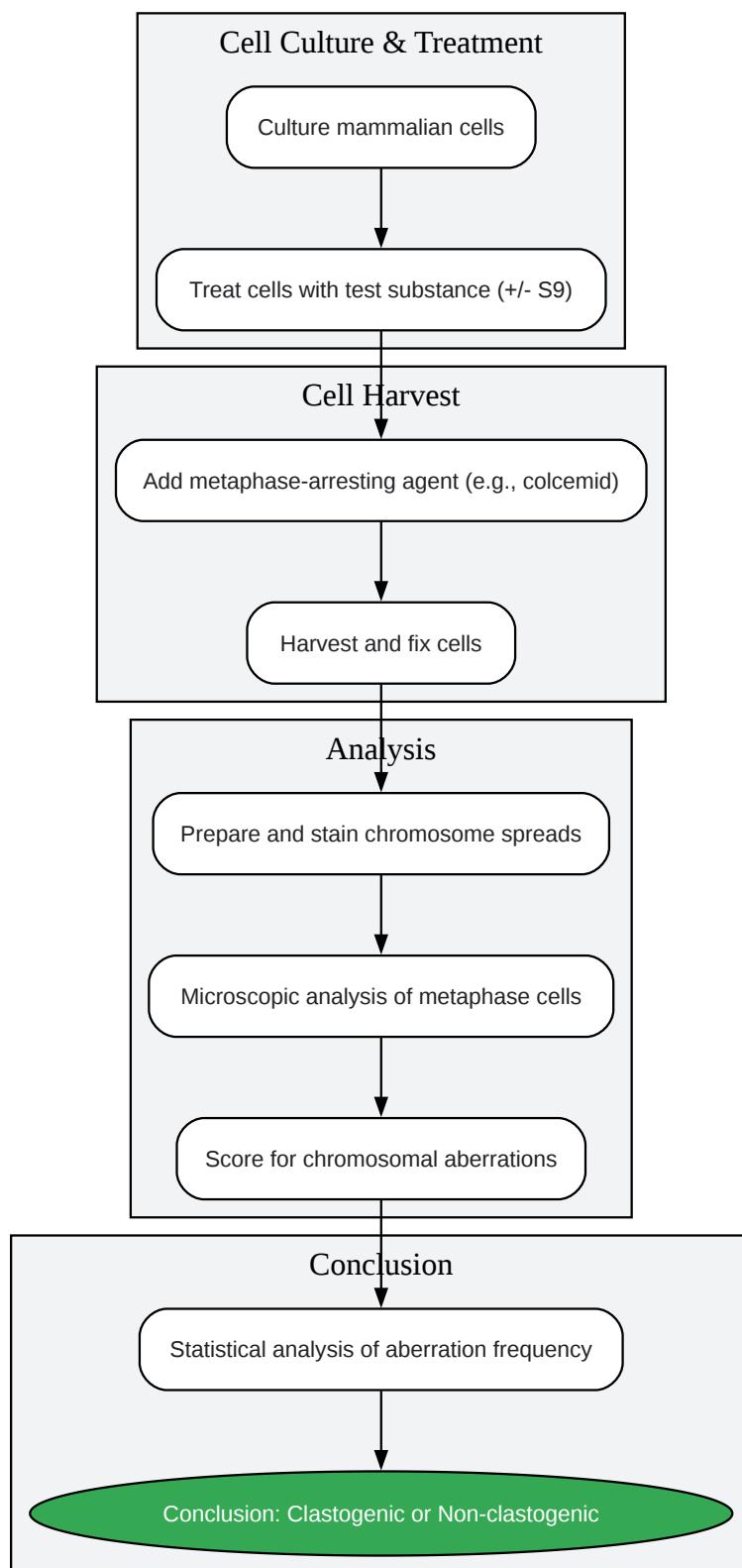
- **Cell Culture:** Established cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL)) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
- **Dose Finding:** A preliminary cytotoxicity test is conducted to determine the concentrations of the test substance to be used in the main experiment. A range of concentrations, including those that induce some level of cell cycle delay, are selected.
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 fraction).
- **Treatment:** Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, along with positive and negative controls. The exposure duration is typically short (3-6 hours) in the presence and absence of S9, and continuous (up to 24 hours) in the absence of S9.
- **Cell Harvest:** After treatment, the cells are incubated with a metaphase-arresting agent (e.g., colcemid or colchicine). The cells are then harvested, treated with a hypotonic solution, and fixed.
- **Chromosome Preparation and Analysis:** The fixed cells are spread on microscope slides and stained. At least 200 well-spread metaphases per concentration and control are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.
- **Data Evaluation:** The frequency of aberrant cells is determined for each concentration and compared to the negative control. A substance is considered clastogenic if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations.

## Visualizations

The following diagrams illustrate the general workflows for the genotoxicity assays discussed.

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### Ames Test Experimental Workflow

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### In Vitro Chromosome Aberration Test Workflow

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## References

- 1. [fragrancematerialsafetyresource.elsevier.com](http://fragrancematerialsafetyresource.elsevier.com) [fragrancematerialsafetyresource.elsevier.com]
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